2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step reactions. Reaction conditions often involve the use of catalysts and solvents such as acetonitrile and methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction through the use of efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Pyrazolo[3,4-d]pyrimidine core : Known for its ability to interact with various biological targets.
- Chlorophenyl substituent : Enhances lipophilicity and may influence receptor binding.
- Piperidine moiety : Often associated with neuroactive properties.
The compound’s molecular formula is C15H16ClN5S with a molecular weight of approximately 335.84 g/mol.
1. Adenosine Receptor Affinity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for A1 adenosine receptors. The presence of the 3-chlorophenyl group in this compound enhances its binding affinity compared to other derivatives. A study utilizing a radiolabeled binding assay demonstrated that compounds with similar structures showed promising A1 receptor affinity, suggesting potential applications in treating conditions like cardiovascular diseases and neurological disorders .
2. Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been recognized for their anticancer properties. The compound under discussion has shown efficacy against various cancer cell lines through mechanisms involving inhibition of signaling pathways critical for tumor growth. Specifically, it may inhibit kinases such as p70S6K and Akt, which are pivotal in cancer cell proliferation .
3. Enzyme Inhibition
The biological activity also includes enzyme inhibition capabilities:
- Acetylcholinesterase (AChE) : Compounds containing piperidine have been evaluated for their AChE inhibitory activity, which is relevant for treating Alzheimer's disease .
- Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in managing infections caused by urease-producing bacteria .
Case Studies
Several case studies highlight the compound's biological activity:
- Study on Anticancer Properties : In vitro studies demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Adenosine Receptor Study : A comparative analysis of various pyrazolo[3,4-d]pyrimidines indicated that the introduction of different substituents at the N1 position can modulate receptor affinity. The 3-chlorophenyl substitution resulted in enhanced binding to A1 receptors compared to other alkyl or aryl groups .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-13-5-4-6-14(9-13)24-17-15(10-22-24)18(21-12-20-17)26-11-16(25)23-7-2-1-3-8-23/h4-6,9-10,12H,1-3,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXPHYZGIHNQEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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